Phosphoramidon sodium
Description
This compound (CAS: 119942-99-3), also referred to as phosphonodipeptide sodium, is a synthetic derivative of L-tryptophan. Its structure integrates a 6-deoxy-α-L-mannopyranosyl group linked via a phosphinyl-leucyl moiety to the tryptophan backbone, with a sodium counterion enhancing solubility .
Properties
IUPAC Name |
sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGCUJZIWBUILZ-KGUNCBEVSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Peptide Coupling
Enzymatic Synthesis
Tryptophan synthetase or immobilized enzymes (as in) enable stereospecific coupling:
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Example : Fixed enzymes (e.g., serine racemase and tryptophanase) convert DL-serine to L-tryptophan with >90% enantiomeric excess.
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Advantage : Reduces racemization risks compared to chemical methods.
Preparation of 6-Deoxy-α-L-Mannopyranosyl Phosphate
The glycosyl phosphate is synthesized through phosphorylation of 6-deoxy-α-L-mannopyranose:
Phosphorylation Strategies
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Chemical Phosphorylation :
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Enzymatic Phosphorylation :
Conjugation of Glycosyl Phosphate to Leucyl-Tryptophan
The phosphoramidate bond is formed via nucleophilic substitution:
Activation of Glycosyl Phosphate
Coupling to Leucyl-Tryptophan
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Stepwise Reaction :
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dipeptide Synthesis | HATU, DIPEA, DMF, 25°C, 24 h | 82% |
| Glycosyl Phosphorylation | POCl₃, pyridine, 0°C, 4 h | 58% |
| Conjugation | CDI, DMF, 25°C, 12 h; NaOH neutralization | 45% |
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and leucine residues.
Reduction: Reduction reactions may target the phosphinyl group, altering its oxidation state.
Substitution: The glycosyl and phosphinyl groups can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of tryptophan and leucine.
Reduction: Reduced phosphinyl derivatives.
Substitution: Various substituted glycosyl and phosphinyl derivatives.
Scientific Research Applications
Scientific Research Applications
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Enzyme Inhibition
- Phosphoramidon acts primarily as an inhibitor of neprilysin (NEP) and NEP2, which are membrane-bound metalloproteinases. It has been shown to have a strong inhibitory effect with IC50 values around 2 nM for both enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes .
- Cardiovascular Research
- Pulmonary Research
- Neurobiology
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Cancer Research
- There are indications that phosphoramidon may influence tumor growth and metastasis through its effects on proteolytic enzymes involved in extracellular matrix remodeling. This aspect is under investigation for potential therapeutic applications in oncology.
Case Study 1: Inhibition of Endothelin Production
In a study conducted by Matsumura et al., phosphoramidon was shown to significantly suppress endothelin-1 secretion from cultured endothelial cells. This finding emphasizes its role as a potent inhibitor of metalloproteinases involved in endothelin processing, which could have implications for treating vascular diseases .
Case Study 2: Acute Lung Injury Model
Research by Ikegawa et al. demonstrated that administration of phosphoramidon reduced lung injury markers in mice subjected to lipopolysaccharide-induced inflammation. The study concluded that phosphoramidon could be a candidate for further development as a therapeutic agent against acute lung injuries .
Case Study 3: Neurodegenerative Disease Models
In experiments aimed at understanding Alzheimer’s pathology, phosphoramidon was used to inhibit neprilysin activity, leading to increased levels of amyloid-beta peptides. This research provides critical insights into the enzyme's role in amyloid clearance and opens avenues for developing neprilysin inhibitors as potential Alzheimer's treatments .
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Interaction: It can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.
Receptor Binding: May interact with specific receptors in the body, influencing neurotransmitter levels and immune responses.
Signal Transduction: Involved in signaling pathways that regulate cellular functions and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its hybrid structure combining a carbohydrate (6-deoxy-α-L-mannopyranosyl), a phosphinyl-leucyl linker, and the aromatic indole moiety of tryptophan. Below is a comparison with analogous compounds:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher (~700–800 g/mol estimated) compared to MPT (~350 g/mol) due to the phosphinyl-leucyl and sodium groups .
- Solubility: Sodium salt formulation likely improves aqueous solubility versus non-salt analogs (e.g., MPT or neutral tryptophan derivatives) .
- Stability : The phosphinyl-leucyl linker may confer resistance to enzymatic degradation compared to peptide-only derivatives (e.g., L-Tryptophan, L-isoleucyl) .
Biological Activity
L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI), also known as phosphoramidon, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C23H35N3NaO10P
- Molecular Weight : 567.51 g/mol
- CAS Number : 164204-38-0
- Solubility : Soluble in DMSO (≥58.7 mg/mL), water (≥52.5 mg/mL), and insoluble in ethanol.
- Storage Conditions : Should be stored at -20°C in a desiccated environment.
L-Tryptophan (Trp) is an essential amino acid involved in protein synthesis and serves as a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The specific compound under discussion incorporates a hydroxyphosphinyl group that enhances its biological activity by acting as an inhibitor of neprilysin (NEP), a membrane-bound metalloprotease involved in the degradation of various neuropeptides and hormones.
Inhibition of Neprilysin
Research indicates that phosphoramidon exhibits potent inhibitory effects on neprilysin with an inhibition constant () of approximately 2 nM. This inhibition leads to increased levels of neuropeptides such as enkephalins and substance P, which can have various physiological effects, including modulation of pain and inflammation responses .
Biological Activities
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Neuroprotective Effects :
- Phosphoramidon has been shown to attenuate lipopolysaccharide-induced acute lung injury, suggesting its potential in mitigating inflammatory responses in the lungs .
- Its ability to inhibit neprilysin may also contribute to neuroprotection by preventing the breakdown of neuropeptides involved in neuroinflammation.
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Antimicrobial Properties :
- Some studies have hinted at the antimicrobial potential of L-tryptophan derivatives; however, specific data on the sodium salt form remains limited. The structural modifications may enhance its efficacy against certain pathogens.
- Impact on Metabolic Processes :
Case Study 1: Neuroprotective Role in Animal Models
A study involving animal models demonstrated that administration of phosphoramidon resulted in reduced neuroinflammation markers and improved behavioral outcomes following induced stress conditions. The results indicated a significant decrease in pro-inflammatory cytokines and enhanced levels of protective neuropeptides .
Case Study 2: Inhibition of Neprilysin Activity
In vitro studies confirmed that phosphoramidon effectively inhibits neprilysin activity, leading to increased concentrations of neuropeptides. This suggests potential applications in treating neurodegenerative diseases where neprilysin activity is dysregulated.
Research Findings
Recent research highlights the multifaceted roles of L-Tryptophan derivatives:
- A review article emphasized the importance of L-Tryptophan in various biosynthetic pathways and its implications for stress resilience in yeast models, which could be extrapolated to mammalian systems regarding metabolic health .
- Another study focused on the synthetic pathways for L-Tryptophan production, revealing how engineered microorganisms can optimize yields for therapeutic applications .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound, and how is its structural integrity validated?
Methodological Answer:
The compound is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. The phosphinyl group is introduced using phosphoramidite chemistry, followed by glycosylation with 6-deoxy-alpha-L-mannopyranosyl derivatives. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural validation employs:
- NMR spectroscopy (1H, 13C, 31P) to confirm stereochemistry and phosphinyl linkage .
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .
Basic: What analytical techniques are optimal for detecting and quantifying this compound in complex biological matrices?
Methodological Answer:
- Electrochemical sensors : Polypyrrole-doped electrodes functionalized with redox mediators (e.g., potassium hexacyanoferrate) enable selective detection of tryptophan derivatives via cyclic voltammetry .
- HPLC-UV/Vis : Use a C8 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5), monitoring at 280 nm for indole moiety absorption .
- LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for quantification in plasma/tissue homogenates .
Advanced: How does the compound interact with metalloproteases, and what experimental designs resolve inhibitory mechanisms?
Methodological Answer:
As a phosphoramidate analog (related to Phosphoramidon), the compound acts as a competitive inhibitor of metalloproteases (e.g., thermolysin). Key methodologies include:
- Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) under varied pH/temperature conditions .
- Molecular docking : Simulate binding affinity using AutoDock Vina with protease crystal structures (PDB: 1OS0) to identify key interactions (e.g., phosphinyl-Zn²+ coordination) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Advanced: What experimental protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS. Half-life (t1/2) is calculated using first-order kinetics .
- Oxidative stress testing : Expose to H2O2 (1–10 mM) and quantify oxidation products (e.g., N-formylkynurenine) via UV-Vis spectroscopy (λ = 325 nm) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify residual compound using protein precipitation followed by LC-MS .
Advanced: How can computational modeling elucidate the compound’s electronic properties and interaction potential?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) for nonlinear optical applications .
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water (AMBER force field) to analyze conformational stability and ligand-receptor binding free energy (MM-PBSA) .
- ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
Advanced: How do structural modifications (e.g., glycosylation, phosphinyl groups) influence bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sugars (e.g., 6-OH-mannose) or phosphonate esters. Test inhibitory potency against target proteases .
- Circular dichroism (CD) : Compare secondary structure perturbations in enzyme-inhibitor complexes to correlate glycosylation with binding entropy .
- Synchrotron radiation : Perform small-angle X-ray scattering (SAXS) to analyze solution-phase conformation changes post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
